
7-Bromo-3-chloro-4-fluoro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-chloro-4-fluoro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the indole ring, making it a valuable molecule for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloro-4-fluoro-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method includes the bromination of 1H-indole, followed by chlorination and fluorination under controlled conditions. The reaction conditions often involve the use of reagents such as bromine, chlorine gas, and fluorinating agents like Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts and optimized reaction conditions to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-3-chloro-4-fluoro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indoles, while oxidation and reduction can produce different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
7-Bromo-3-chloro-4-fluoro-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-chloro-4-fluoro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, leading to potential therapeutic benefits.
Comparación Con Compuestos Similares
- 7-Bromo-1H-indole
- 4-Chloro-1H-indole
- 4-Fluoro-1H-indole
- 7-Bromo-4-chloro-1H-indole
Comparison: Compared to similar compounds, 7-Bromo-3-chloro-4-fluoro-1H-indole is unique due to the presence of three different halogen atoms on the indole ring. This unique combination of substituents can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
919522-63-7 |
|---|---|
Fórmula molecular |
C8H4BrClFN |
Peso molecular |
248.48 g/mol |
Nombre IUPAC |
7-bromo-3-chloro-4-fluoro-1H-indole |
InChI |
InChI=1S/C8H4BrClFN/c9-4-1-2-6(11)7-5(10)3-12-8(4)7/h1-3,12H |
Clave InChI |
OACJVBCLICHHJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1F)C(=CN2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


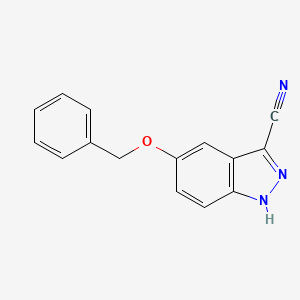
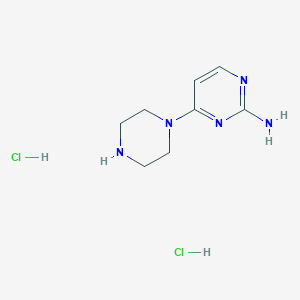

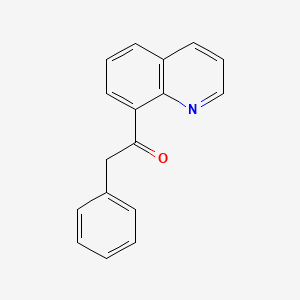
![5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B11865627.png)
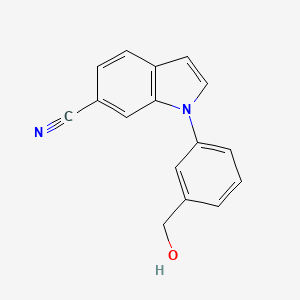
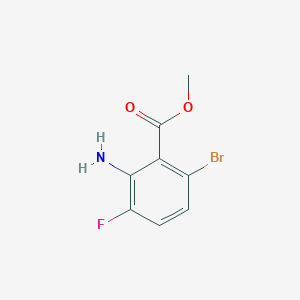




![ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B11865683.png)

![6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11865694.png)
